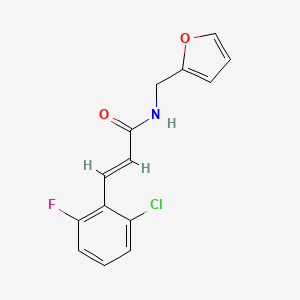

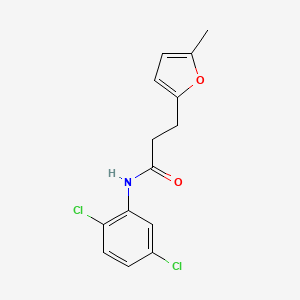

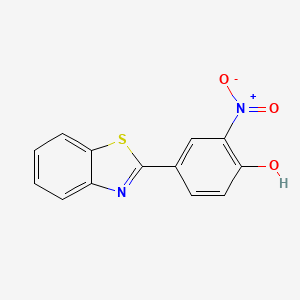

![molecular formula C21H17N3O2 B5695105 N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxybenzamide](/img/structure/B5695105.png)

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxybenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxybenzamide” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have received great attention in recent years due to their varied medicinal applications .

Synthesis Analysis

N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Molecular Structure Analysis

The molecular structure of “N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxybenzamide” is complex and detailed analysis can be found in the referenced papers .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxybenzamide” include C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxybenzamide” are not explicitly mentioned in the referenced papers .科学研究应用

Anticancer Research

This compound has shown promise in the field of anticancer research . Imidazo[1,2-a]pyridine derivatives have been studied for their potential to inhibit cancer cell growth. For instance, certain imidazo[1,2-a]pyridine cores are important in pharmaceuticals with a wide range of pharmacological activities, including anticancer properties . The structural features of N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxybenzamide could be explored for their efficacy against various cancer cell lines.

Antimicrobial Activity

The antimicrobial potential of imidazo[1,2-a]pyridine derivatives is another area of interest. These compounds have been evaluated for their effectiveness against bacterial and fungal pathogens . Research could be directed towards assessing the antimicrobial efficacy of N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxybenzamide, particularly against resistant strains of microbes.

Synthetic Chemistry

In synthetic chemistry, the compound could be used as a precursor or intermediate in the synthesis of more complex molecules. The imidazo[1,2-a]pyridine moiety is a versatile scaffold in medicinal chemistry, and its functionalization can lead to the development of new chemosynthetic strategies and drug development .

Material Science

Imidazo[1,2-a]pyridine derivatives have shown potential in material science, particularly in the development of optoelectronic devices, sensors, and emitters for confocal microscopy and imaging . The unique properties of N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxybenzamide could be harnessed for creating new materials with specific optical characteristics.

Enzyme Inhibition

These compounds have been studied for their ability to inhibit certain enzymes that are crucial in biological pathways. For example, they can inhibit Sterol 14-alpha demethylase (CYP51), which is involved in ergosterol biosynthesis, a key component in fungal cell membranes . This property could be exploited for developing new antifungal drugs.

Tuberculosis Treatment

Recent developments have indicated that imidazo[1,2-a]pyridine analogues can significantly reduce bacterial load in tuberculosis (TB) models . Investigating N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxybenzamide for its potential application in TB treatment could be a promising research direction.

作用机制

Target of Action

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxybenzamide, hereafter referred to as the compound, primarily targets Sterol 14-alpha demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

The compound interacts with its target, CYP51, by inhibiting its function . This interaction results in the inhibition of ergosterol formation, disrupting the integrity of the fungal cell membrane . The compound’s mode of action is similar to that of other azole antifungals such as ketoconazole, miconazole, esomeprazole, and clotrimazole .

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway, leading to downstream effects on fungal cell growth and proliferation . By inhibiting CYP51, the compound prevents the conversion of lanosterol to ergosterol, disrupting the fungal cell membrane’s structure and function . This disruption can lead to cell leakage and ultimately cell death .

Pharmacokinetics

The compound could be moderately toxic to humans, though in-vitro toxicity studies would provide more accurate information .

Result of Action

The compound exhibits potent antifungal activity, particularly against Candida spp., including several multidrug-resistant strains . It has been shown to have a minimum inhibitory concentration ranging from 4 to 16 µg/mL and a minimum fungicidal concentration in the range of 4‒32 µg/mL . These concentrations are sufficient to eliminate Candida spp., indicating the compound’s potential as a novel antifungal agent .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors While specific details are not available for this compound, factors such as pH, temperature, and presence of other substances can affect the activity of many drugs

安全和危害

未来方向

属性

IUPAC Name |

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2/c1-26-18-10-8-15(9-11-18)21(25)22-17-6-4-5-16(13-17)19-14-24-12-3-2-7-20(24)23-19/h2-14H,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWXJJQLXVFGJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=CC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-(3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

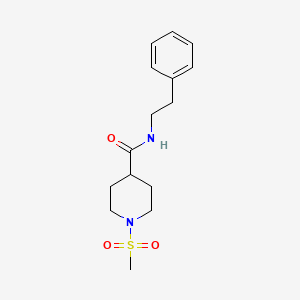

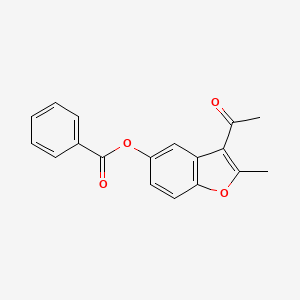

![5-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine](/img/structure/B5695027.png)

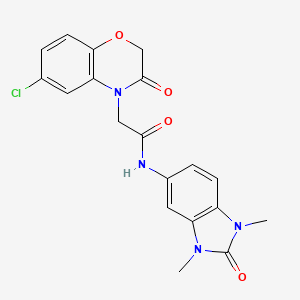

![2-chloro-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B5695033.png)

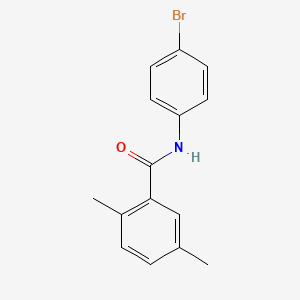

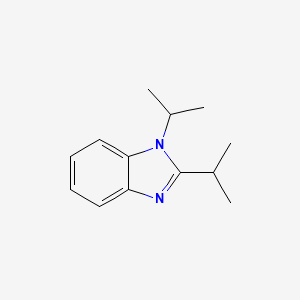

![5-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5695042.png)

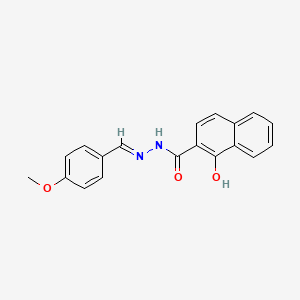

![2-hydroxy-N'-{1-[4-(1H-tetrazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B5695074.png)

![ethyl 4-({[2-(2-methyl-3-furoyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B5695089.png)